Acid-Labile Deprotection Selectivity: tert-Butyl vs Ethyl Ester
The tert-butyl ester of (5-amino-6-chloropyrimidin-4-yl)glycinate undergoes rapid cleavage in 50% trifluoroacetic acid (TFA) in dichloromethane (half-life < 5 min), while the corresponding ethyl ester remains >95% intact under identical conditions [1]. This >100-fold difference in deprotection rate enables sequential deprotection schemes where the carboxylate is liberated without disturbing base-labile or nucleophile-sensitive functionalities elsewhere in the molecule.
| Evidence Dimension | Deprotection half-life (t1/2) in 50% TFA/DCM |
|---|---|
| Target Compound Data | t1/2 < 5 min |
| Comparator Or Baseline | Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate, t1/2 > 24 h |
| Quantified Difference | >100-fold faster deprotection |
| Conditions | 50% (v/v) TFA in DCM, 25 °C |
Why This Matters
Enables selective carboxylate liberation without affecting other base-sensitive or nucleophilic functional groups, reducing side-product formation and improving overall synthetic yield for complex molecular architectures.
- [1] Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109, 2455–2504. View Source
